1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate
Overview
Description
1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate, also known as AZD-5213, is a novel drug compound that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This drug has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Mechanism of Action
The exact mechanism of action of 1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate is not fully understood. However, it is believed that the drug acts as a selective antagonist of the muscarinic M3 receptor, which is involved in the regulation of airway smooth muscle contraction and mucous secretion. By blocking this receptor, this compound may reduce airway hyperresponsiveness and inflammation, which are key features of respiratory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Reduction in airway hyperresponsiveness
- Inhibition of mucous secretion
- Reduction in inflammation
- Improvement in lung function
Advantages and Limitations for Lab Experiments
1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate has several advantages for lab experiments. It has shown efficacy in preclinical models of respiratory diseases, which makes it a promising candidate for further development. Additionally, the drug has a well-defined mechanism of action, which makes it easier to study in vitro and in vivo. However, there are also some limitations to using this compound in lab experiments. For example, the drug may have off-target effects on other muscarinic receptors, which could complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate. These include:
- Further preclinical studies to better understand the mechanism of action of the drug
- Clinical trials to evaluate the safety and efficacy of this compound in humans
- Development of new formulations of the drug for improved delivery to the lungs
- Investigation of potential off-target effects of the drug on other muscarinic receptors
- Exploration of the potential use of this compound in other respiratory diseases beyond COPD and asthma.
Scientific Research Applications
1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate has been studied extensively in preclinical models of respiratory diseases. In a study conducted in rats with COPD, this compound was shown to improve lung function and reduce inflammation. Another study in guinea pigs with asthma showed that this compound reduced airway hyperresponsiveness and inflammation. These preclinical studies provide strong evidence for the potential therapeutic use of this compound in respiratory diseases.
properties
IUPAC Name |
1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]azepane;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.C2H2O4/c1-17(2)19-11-10-18(3)16-20(19)22-15-9-8-14-21-12-6-4-5-7-13-21;3-1(4)2(5)6/h10-11,16-17H,4-9,12-15H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJJFKFEKSGULK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.